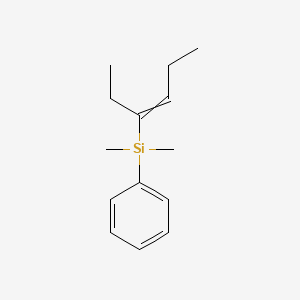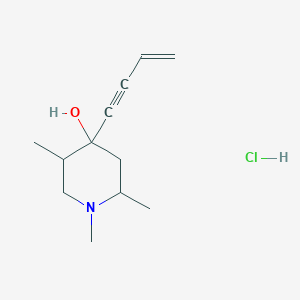
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved using a variety of methods, including the reaction of appropriate amines with aldehydes or ketones.
Introduction of the But-3-en-1-ynyl Group: The but-3-en-1-ynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a vinyl halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated hydrocarbons.
科学研究应用
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: A related compound with similar structural features but lacking the but-3-en-1-ynyl group.
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-one: A ketone derivative with similar biological activity.
Uniqueness
4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride is unique due to the presence of the but-3-en-1-ynyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
74341-98-3 |
|---|---|
分子式 |
C12H20ClNO |
分子量 |
229.74 g/mol |
IUPAC 名称 |
4-but-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-5-6-7-12(14)8-11(3)13(4)9-10(12)2;/h5,10-11,14H,1,8-9H2,2-4H3;1H |
InChI 键 |
GINXLKGFVISIDT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(CN1C)C)(C#CC=C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


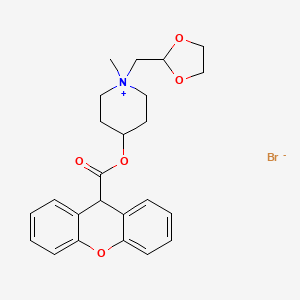
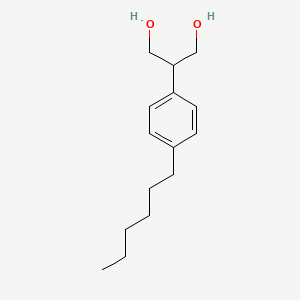
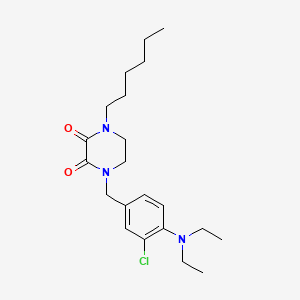
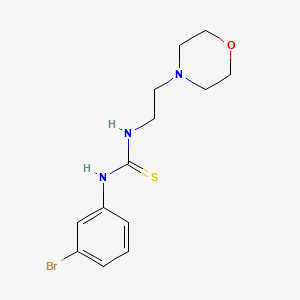
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)

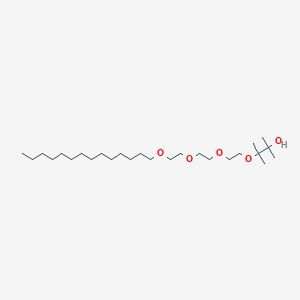
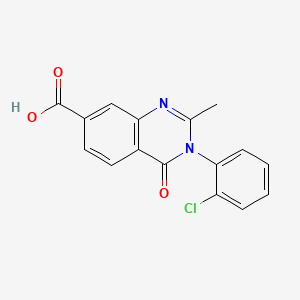
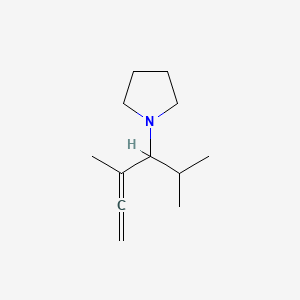
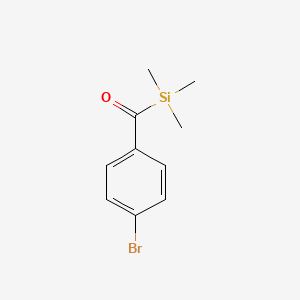
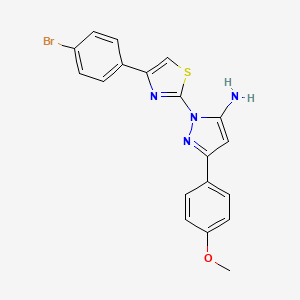
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
